molecular formula C9H5Cl2NS B1503058 2-Chloro-4-(3-chlorophenyl)thiazole CAS No. 42444-98-4

2-Chloro-4-(3-chlorophenyl)thiazole

Cat. No. B1503058
CAS RN: 42444-98-4
M. Wt: 230.11 g/mol
InChI Key: MZINUHPMEAOXAO-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-chlorophenyl)thiazole” is a chemical compound that contains a thiazole ring, a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often starts from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)ethanone . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds are known to react with singlet oxygen (1Deltag) via a [4+2] Diels-Alder cycloaddition upon photo-irradiation to cause photo-oxygenation in the solid-state, resulting in an unstable endoperoxide that rearranges to the final degradation product structure .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

Studies have explored the use of thiazole derivatives as corrosion inhibitors, particularly for protecting mild steel in acidic environments. For instance, certain 1,3,4-thiadiazole compounds, related in structure to 2-Chloro-4-(3-chlorophenyl)thiazole, have been investigated for their corrosion inhibitory properties. The inhibition efficiency of these compounds has been linked to their electronic structure, as determined by quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. These parameters are crucial for understanding the interaction between the inhibitor molecules and the metal surface, which is fundamental for designing effective corrosion inhibitors (Bentiss et al., 2007) (Kaya et al., 2016).

Drug Transport Systems

Research has also focused on the formulation of novel drug transport systems using thiazole derivatives. A notable study demonstrated the stabilization of gold nanoparticles with a β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex. This ternary system aimed to improve the solubility and stability of thiazole-containing drugs, showing promise for enhancing drug delivery mechanisms (Asela et al., 2017).

Quantum Chemical Analysis

The quantum chemical analysis of thiazole derivatives, including those similar to this compound, has provided insights into their structural and electronic properties. Studies employing Density Functional Theory (DFT) calculations have examined the molecular structure, electronic properties, and potential reactivity of these compounds. Such investigations are essential for understanding the behavior of thiazole derivatives in various chemical environments and for the design of new compounds with desired properties (Kerru et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the hazard classifications . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection, and seeking medical advice if swallowed or if it comes in contact with skin .

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Medicinal chemists across the globe are still hopeful in finding some of the best medications from this class .

properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINUHPMEAOXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693481
Record name 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42444-98-4
Record name 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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